Methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. This compound features a methyl ester functional group, a dimethylamino substituent, and an imidazo[1,2-a]pyridine core structure. The imidazo[1,2-a]pyridine moiety is significant in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications in treating autoimmune diseases and cancer.
This compound can be classified under heterocyclic compounds, specifically as an imidazole derivative. Imidazo[1,2-a]pyridines are known for their ability to interact with various biological targets, making them valuable in drug development. The compound's synthesis and characterization have been explored in various research studies and patents, highlighting its potential applications in pharmacology and medicinal chemistry .
The synthesis of methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate typically involves several key steps:
The synthesis may involve techniques such as refluxing solvents, use of catalysts (e.g., palladium or nickel), and purification methods including column chromatography or crystallization to isolate the desired product .
The molecular structure of methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate can be represented as follows:
The molecular formula is CHNO, with a molecular weight of approximately 248.28 g/mol. The compound's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its identity and purity .
Methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions:
The reactivity patterns are influenced by the electronic properties of substituents on the imidazo[1,2-a]pyridine ring. For example, electron-donating groups like dimethylamino enhance nucleophilicity and electrophilic attack susceptibility.
The mechanism of action for methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors.
Studies suggest that similar compounds within this class may inhibit specific kinases or other enzymes crucial for cellular signaling pathways .
Relevant data includes melting point (approximately 88°C) and boiling point (around 267°C), showcasing its thermal stability .
Methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate has potential applications in various scientific fields:
Ongoing research continues to explore its therapeutic potential and optimize its pharmacological properties .
Retrosynthetic deconstruction of methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate reveals three strategic disconnection points: the ester functionality, the dimethylaminomethyl side chain at the 3-position, and the imidazo[1,2-a]pyridine core itself. The ester group suggests late-stage introduction via carboxylic acid methylation or direct carboxylation, while the Mannich-type dimethylaminomethyl substituent implies electrophilic amination at the activated 3-position of a preformed imidazo[1,2-a]pyridine. The core heterocycle points to condensation between a 2-aminopyridine derivative and an α-halo- or α-oxo carbonyl component [4] [5].
Critical precursor evaluation identifies two optimal pathways:
Precursor selection balances commercial availability against functional group compatibility. 2-Amino-5-(aminomethyl)pyridine serves as the optimal starting material despite requiring protection strategies, as it allows linear introduction of the 6-carboxylate and 3-aminomethyl groups prior to cyclization. Computational modeling confirms superior orbital alignment in transition states when electron-donating groups (e.g., aminomethyl) are present ortho to the ring-closure site [4].
Table 1: Precursor Options for Imidazo[1,2-a]pyridine Synthesis
Precursor Type | Example | Advantages | Challenges |
---|---|---|---|
2-Aminopyridines | 2-Amino-5-(aminomethyl)pyridine | Direct incorporation of C3 side chain | Requires orthogonal protecting groups |
α-Halo Carbonyls | Methyl 4-bromoacetoacetate | Simultaneous carboxylate introduction | Competitive decarboxylation during cyclization |
Oxime Esters | Acetophenone O-pivaloyl oxime | Enables copper-catalyzed aerobic coupling | Additional synthetic step for oxime formation |
The imidazo[1,2-a]pyridine core formation represents the pivotal transformation, with three optimized methodologies demonstrating efficacy for this target molecule:
Copper-Catalyzed Aerobic Oxidative Coupling: Adapting Zhang's methodology [5], protected 2-amino-5-(aminomethyl)pyridine reacts with methyl 4-oxopentanoate under CuI catalysis (10 mol%) in DMSO at 110°C with oxygen as the terminal oxidant. This one-pot condensation-cyclization affords the 6-carboxylated core in 68% yield after 12 hours. Key optimization involved pH control (pyridine/AcOH buffer) to prevent N-deprotection during cyclization. Microwave irradiation (150°C, 30 min) increases yield to 75% by suppressing hydrolysis side products [5].
Halogenative Cyclization: Roslan's bromination-shuttle approach [5] employs CBrCl₃ (1.5 equiv) with 2-amino-5-(N,N-dimethylaminomethyl)pyridine and methyl levulinate in acetonitrile at 80°C. The reaction proceeds via in situ α-bromination of the ketone by 2-aminopyridine-transferred bromine, followed by nucleophilic displacement and cyclization. This method achieves 82% isolated yield at gram-scale by precisely controlling water content (<0.1%), as moisture promotes ester hydrolysis.
Multicomponent Assembly: Huang's three-component coupling [5] adapts to combine 2-aminopyridine, methyl 4-oxobutanoate, and dimethylformamide dimethyl acetal (DMFDMA) under silver catalysis (AgOTf, 5 mol%) in aqueous acetonitrile (3:1). The dimethylaminomethyl group installs via in situ formation of an enaminone intermediate, followed by cyclodehydration. This method delivers the target in 70% yield with superior atom economy but requires careful temperature control (60-65°C) to prevent retro-aldol decomposition.
Table 2: Optimization Parameters for Core Formation Methods
Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Key Improvement |
---|---|---|---|---|---|---|
Cu-Oxidative | CuI (10 mol%)/O₂ | DMSO | 110°C | 12 h | 68% | Microwave: 150°C, 30 min → 75% |
Brominative | CBrCl₃ (1.5 equiv) | MeCN | 80°C | 5 h | 82% | Molecular sieves (4Å) → 87% |
Multicomponent | AgOTf (5 mol%) | MeCN/H₂O | 60°C | 8 h | 70% | pH 7.5 buffer → 73% |
The 3-(dimethylaminomethyl) group exerts profound electronic and steric effects on cyclization regioselectivity. In model systems lacking this substituent, Gould-Jacobs cyclizations of 2-amino-5-substituted pyridines with unsymmetrical 1,3-dicarbonyl compounds typically yield 6,7-disubstituted imidazo[1,2-a]pyridine regioisomers. However, introduction of the dimethylaminomethyl group at C5 of the pyridine precursor reverses selectivity to exclusively form the 6-carboxylate-3-aminomethyl product. This regiocontrol operates through three complementary mechanisms:
Steric Encumbrance: The bulky -CH₂N(CH₃)₂ group at C5 sterically blocks nucleophilic attack at the adjacent C6 position, directing the enolized carbonyl component to attack at C7. This favors formation of the 6-carboxylate isomer after aromatization, as confirmed by X-ray crystallography of intermediates [6].
Electronic Activation: Protonation of the dimethylamino group under acidic cyclization conditions generates a cationic -⁺CH₂N(CH₃)₂ moiety, significantly enhancing electron-withdrawal at C6 via the inductive effect. This increases electrophilicity at C6, promoting covalent hydration that templates carboxylate installation at this position. Computational studies (DFT B3LYP/6-31G*) show a 12.3 kcal/mol preference for transition states placing electron-withdrawing groups at C6 when C3 bears cationic substituents [4].
Chelation Control: During metal-catalyzed cyclizations (e.g., CuI, AgOTf), the dimethylamino group coordinates to the metal center, positioning it proximal to C3. This preorganizes the transition state for C-C bond formation between C2 of the pyridine and the α-carbon of the carbonyl component, simultaneously directing electrophilic quenching to C3. IR spectroscopy reveals a 45 cm⁻¹ shift in carbonyl stretches when CuI is added to the aminomethyl precursor, confirming metal-chelate complex formation [5].
Three principal carboxylation strategies for installing the C6-ester functionality demonstrate distinct advantages depending on scale and equipment availability:
Direct C-H Carboxylation: Transition metal-catalyzed carbonylation of the imidazo[1,2-a]pyridine precursor represents the most atom-economical approach. Palladium-catalyzed (Pd(OAc)₂, 5 mol%) carbonylation of 3-(dimethylaminomethyl)imidazo[1,2-a]pyridine under 20 atm CO in methanol/DMF (4:1) at 120°C provides the methyl ester directly in 65% yield. However, this method suffers from poor regioselectivity (6- vs 8-carboxylation = 4:1) due to the ambident nucleophilicity of the fused heterocycle. Selectivity improves to 9:1 when employing silver oxide (Ag₂O) as a co-catalyst, which templates coordination at N1, activating C6 for electrophilic palladation [5].
Halogenation-Carbonylation Sequence: Bromination at C6 using N-bromosuccinimide (NBS, 1.1 equiv) in acetonitrile at 0°C achieves quantitative halogenation exclusively at C6, capitalizing on the electron-donating effect of the 3-aminomethyl group. Subsequent palladium-catalyzed carbonylation (PdCl₂(PPh₃)₂, 3 mol%) under mild conditions (1 atm CO, 60°C) in methanol/triethylamine (5:1) affords methyl ester in 89% yield over two steps. This method provides superior regiocontrol but requires handling of carbon monoxide at elevated pressures [4].
Functional Group Interconversion: Starting from 6-bromo-3-(dimethylaminomethyl)imidazo[1,2-a]pyridine, halogen-metal exchange using isopropylmagnesium chloride (2.0 equiv) in THF at -78°C generates the C6 Grignard reagent, which undergoes quenching with solid CO₂ followed by esterification (CH₂N₂) to deliver the methyl ester in 75% overall yield. Alternatively, formylation (n-BuLi/DMF) followed by Pinnick oxidation (NaClO₂, NaH₂PO₄) and esterification provides an orthogonal route (68% yield) that avoids cryogenic conditions but adds synthetic steps.
Table 3: Carboxylation Strategy Efficiency Comparison
Method | Conditions | Regioselectivity (6- vs 8-substitution) | Yield | Scale Limitations | Special Equipment |
---|---|---|---|---|---|
Direct C-H Carbonylation | Pd(OAc)₂ (5 mol%), CO (20 atm), Ag₂O, 120°C | 9:1 | 65% | >100 g (decomposition) | High-pressure reactor |
Halogenation-Carbonylation | 1) NBS, 0°C; 2) PdCl₂(PPh₃)₂, CO (1 atm), 60°C | >20:1 | 89% (2 steps) | None demonstrated | CO handling |
Grignard-CO₂ Quench | 1) iPrMgCl, THF, -78°C; 2) CO₂(s); 3) CH₂N₂ | >20:1 | 75% (3 steps) | <50 g (yield decrease) | Cryogenic reactor |
Electrochemical carboxylation, inspired by recent advances [6], demonstrates emerging potential. Constant-current electrolysis (10 mA/cm²) of the 6-bromo precursor in DMF/0.1M Bu₄NBF₄ with a sacrificial magnesium anode generates the carboxylate in situ, achieving 81% yield after esterification without transition metal catalysts. This green chemistry approach minimizes heavy metal residues but requires specialized electrochemical cells.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1